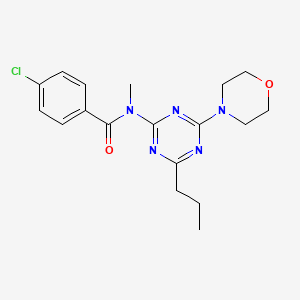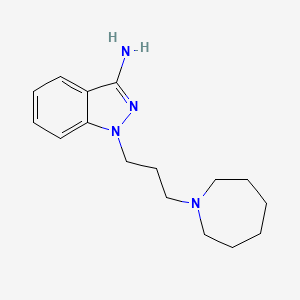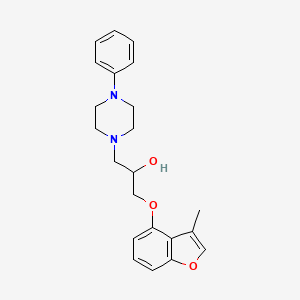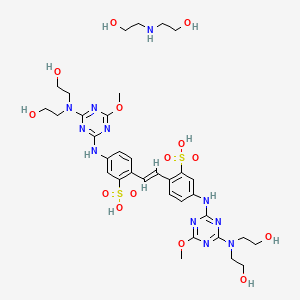
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its unique structure and properties It is a derivative of acridine, a class of compounds known for their fluorescent properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- typically involves multiple steps, starting from acridine derivatives. The process includes chlorination, methoxylation, and subsequent amination with piperazine derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to intercalate into DNA makes it valuable for investigating nucleic acid structures and functions.
Biology: In biological research, it serves as a tool for studying cellular processes, including DNA replication and repair. Its fluorescent properties enable visualization of cellular components and tracking of molecular events.
Medicine: In medicine, this compound has potential applications in cancer research. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for various applications, including quality control and environmental monitoring.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. The compound can also induce apoptosis in cancer cells by activating specific molecular pathways, including the PI3K/Akt pathway .
Vergleich Mit ähnlichen Verbindungen
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6-Chloro-2-ethoxyacridin-9-amine: Another derivative with similar fluorescent properties.
9-Acridinamine, 6-chloro-N-(2-ethoxyphenyl)-2-methoxy-: Used in similar applications but with different substituents affecting its properties.
Uniqueness: The uniqueness of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- lies in its specific substituents, which enhance its ability to intercalate into DNA and its potential therapeutic applications. The presence of the piperazine moiety may also contribute to its unique biological activity and specificity.
Eigenschaften
CAS-Nummer |
86863-23-2 |
|---|---|
Molekularformel |
C20H23ClN4O |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N-(2-piperazin-1-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C20H23ClN4O/c1-26-15-3-5-18-17(13-15)20(16-4-2-14(21)12-19(16)24-18)23-8-11-25-9-6-22-7-10-25/h2-5,12-13,22H,6-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
UQRORLSMRFANID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)


![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)





![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)




